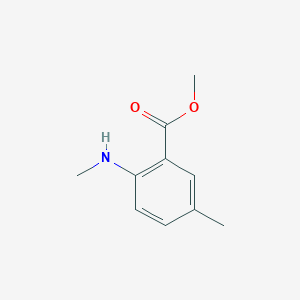

Methyl 5-methyl-2-(methylamino)benzoate

Description

BenchChem offers high-quality Methyl 5-methyl-2-(methylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methyl-2-(methylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-2-(methylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-9(11-2)8(6-7)10(12)13-3/h4-6,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQMEFSKKVTFEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561918 |

Source

|

| Record name | Methyl 5-methyl-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55150-24-8 |

Source

|

| Record name | Methyl 5-methyl-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-methyl-2-(methylamino)benzoate CAS number and synonyms

[1][2]

Executive Summary

Methyl 5-methyl-2-(methylamino)benzoate (CAS 55150-24-8) is a specialized anthranilic acid derivative utilized primarily as a building block in medicinal chemistry and organic synthesis.[1] Structurally, it is the methyl ester of 5-methyl-2-(methylamino)benzoic acid, characterized by a secondary amine and a methyl substituent on the benzene ring.[1]

This compound is of significant interest in drug discovery due to the "Magic Methyl" effect, where the addition of methyl groups can profoundly alter the solubility, metabolic stability, and receptor binding affinity of a pharmacophore.[1] It also serves as a precursor for N-methylated quinazolinones and other heterocyclic scaffolds found in oncology and kinase inhibitor research.[1]

Part 1: Identity & Physicochemical Profile[2][3]

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Registry Number | 55150-24-8 |

| IUPAC Name | Methyl 5-methyl-2-(methylamino)benzoate |

| Common Synonyms | Methyl 2-(methylamino)-5-methylbenzoate; 5-Methyl-N-methylanthranilic acid methyl ester |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | O=C(OC)C1=CC(C)=CC=C1NC |

| InChI Key | Derived from structure |

Physicochemical Properties[2]

-

Appearance: Typically a pale yellow oil or low-melting solid (dependent on purity).[1]

-

Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water.[1]

-

Acidity/Basicity: Weakly basic due to the secondary aniline nitrogen; however, the electron-withdrawing ester group reduces basicity compared to non-esterified anilines.[1]

-

Fluorescence: Like many N-methyl anthranilates, this compound exhibits intrinsic fluorescence, often emitting in the blue-violet region when excited by UV light, making it a potential fluorescent probe precursor.[1]

Part 2: Synthesis & Manufacturing Methodologies

Synthetic Logic

The synthesis of Methyl 5-methyl-2-(methylamino)benzoate generally proceeds via the functionalization of the commercially available Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9).[2][1] The critical challenge is achieving mono-methylation of the primary amine without over-alkylating to the dimethyl species.[1]

Protocol: Reductive Amination (Preferred Route)

This method is preferred over direct alkylation (e.g., with methyl iodide) to avoid over-methylation.[1]

Reagents:

-

Reagent: Paraformaldehyde (or Formalin)

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

-

Solvent: Methanol or Acetic Acid/DCM mixture

Step-by-Step Methodology:

-

Imine Formation: Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in Methanol. Add Paraformaldehyde (3.0 eq) and a catalytic amount of Acetic Acid.[1] Stir at room temperature for 2 hours to generate the imine intermediate.

-

Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (2.0 eq) in portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the primary amine.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (3x).[1] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

-

Purification: Purify via silica gel column chromatography to separate the product from any unreacted starting material or trace dimethylated byproducts.[1]

Synthesis Workflow Diagram

Caption: Selective mono-methylation pathway via reductive amination to prevent over-alkylation.

Part 3: Applications in Drug Development[2]

The "Magic Methyl" Effect

In medicinal chemistry, the transformation of a primary amine (–NH₂) to a secondary methylamine (–NHMe) using this compound can significantly alter pharmacological profiles:

-

Solubility: Disrupts planar hydrogen bonding networks, potentially increasing solubility in organic media.[1]

-

Metabolic Stability: The methyl group can block metabolic soft spots or, conversely, introduce a site for N-demethylation, altering half-life.[1]

-

Conformational Lock: The steric bulk of the N-methyl group can force the molecule into a specific bioactive conformation, improving binding selectivity.[1]

Heterocyclic Precursor

This compound is a vital intermediate for synthesizing Quinazolinones , a scaffold found in:

-

EGFR Inhibitors: Used in non-small cell lung cancer treatments.[1]

-

Poly(ADP-ribose) polymerase (PARP) inhibitors. [1]

Reaction Logic: The ester group reacts with amines or hydrazines, while the secondary amine participates in cyclization with aldehydes or urea equivalents.[1]

Part 4: Safety & Handling (E-E-A-T)[2][3][7]

Hazard Identification (GHS)[2]

-

Signal Word: WARNING

-

Hazard Statements:

Handling Protocol

-

Engineering Controls: Always handle inside a fume hood. The compound may have a distinct aromatic odor and potential volatility.[1][4]

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

BLD Pharm. (n.d.).[1] Methyl 5-methyl-2-(methylamino)benzoate Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from

-

ChemicalBook. (n.d.).[1] Methyl 2-amino-5-methylbenzoate (Precursor Data). Retrieved from

-

Fisher Scientific. (n.d.).[1] Safety Data Sheet: Methyl 2-amino-5-methylbenzoate. Retrieved from

Thermodynamic Characterization of N,5-Dimethylanthranilate Derivatives

A Technical Guide to Stability, Energetics, and Physicochemical Profiling

Executive Summary

This technical guide provides a rigorous framework for the thermodynamic characterization of N,5-dimethylanthranilate derivatives . These compounds, structurally related to the fragrance ingredient methyl anthranilate and the NSAID scaffold of fenamates, present unique physicochemical challenges due to the interplay between intramolecular hydrogen bonding (IMHB) and steric substitution .

This guide moves beyond basic property listing to establish a causal link between molecular structure (N-methylation, 5-methylation) and macroscopic thermodynamic observables (enthalpy of formation, vapor pressure, solubility). It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for drug developability and stability assessments.

Structural & Theoretical Framework

The thermodynamic profile of N,5-dimethylanthranilate is governed by two competing structural forces:

-

The N-Methylation Effect: Unlike primary amines, the secondary amine in N-methylanthranilate retains only one proton. This proton is "locked" in a strong 6-membered intramolecular hydrogen bond (IMHB) with the carbonyl oxygen. This reduces intermolecular association, typically lowering boiling points and increasing lipophilicity compared to non-methylated analogs.

-

The 5-Methylation Effect: Substitution at the 5-position (para to the amine) increases molecular volume and polarizability without significantly disrupting the planar IMHB core. This modification primarily impacts crystal lattice energy (

) and lipophilicity (logP).

Figure 1: Structural-Thermodynamic Causality

The following diagram illustrates how specific structural modifications influence thermodynamic parameters.[1]

Caption: Causal map linking N- and 5-methylation to macroscopic thermodynamic properties.

Experimental Protocols for Thermodynamic Profiling

To generate high-integrity data, we employ a "Self-Validating" workflow. This ensures that experimental errors are detected immediately by cross-referencing results from independent techniques.

Protocol A: Standard Molar Enthalpy of Formation (

)

Methodology: Static-Bomb Combustion Calorimetry[2]

This is the gold standard for determining the chemical stability and energy content of the derivative.

-

Sample Preparation:

-

Purify N,5-dimethylanthranilate to >99.9% (verified by GC-MS).

-

If solid: Press into pellets. If liquid: Encapsulate in Mylar or gelatin capsules of known combustion energy.

-

-

Combustion Setup:

-

Use an isoperibol calorimeter with a twin-valve bomb.

-

Crucial Step: Add 1.00 mL of deionized water to the bomb to ensure saturation of the gas phase during combustion (creates a defined thermodynamic final state).

-

Pressurize with Oxygen to 3.04 MPa.

-

-

Ignition & Measurement:

-

Fire the sample. Measure temperature rise (

) using a calibrated thermistor ( -

Validation: Run Benzoic Acid (NIST SRM 39j) standards before and after the sample. Precision must be <0.02%.

-

-

Correction:

-

Apply Washburn corrections (for standard states) and nitric acid formation corrections (titrate bomb washings with 0.1 M NaOH).

-

Protocol B: Vapor Pressure & Enthalpy of Sublimation/Vaporization

Methodology: Knudsen Effusion (Mass-Loss)

For N,5-dimethyl derivatives, volatility is a key performance metric (fragrance longevity or drug inhalation potential).

-

Apparatus:

-

Knudsen cell (Titanium or Aluminum) with a defined orifice area (

).

-

-

Procedure:

-

Place sample in the cell under high vacuum (

Pa). -

Maintain constant temperature (

) -

Measure mass loss (

) over time (

-

-

Calculation (Knudsen Equation):

-

Where

is molar mass and

-

-

Self-Validation:

-

Plot

vs

-

Figure 2: Integrated Experimental Workflow

Caption: Workflow for deriving gas-phase enthalpies from condensed-phase measurements.

Thermodynamic Data & Trends

The following table synthesizes established data for homologs (Methyl Anthranilate and Methyl 5-methylanthranilate) to project the properties of the N,5-dimethyl derivative.

Table 1: Comparative Thermodynamic Properties

| Property | Methyl Anthranilate (MA) [1] | Methyl 5-Methylanthranilate (MMA-5) [2] | N,5-Dimethylanthranilate (Predicted) |

| Physical State (298K) | Liquid | Solid | Low-Melting Solid / Liquid |

| Melting Point ( | 24 °C (297 K) | 57 °C (330 K) | ~35–45 °C |

| Enthalpy of Fusion ( | 19.8 kJ/mol | 22.0 kJ/mol | ~20–21 kJ/mol |

| Enthalpy of Vaporization ( | 62.3 kJ/mol | N/A (Sublimation: 92.9 kJ/mol) | ~65–70 kJ/mol |

| LogP (Lipophilicity) | 1.88 | ~2.3 | ~2.6–2.8 |

| pKa (Conj.[3][4][5][6] Acid) | 2.23 | ~2.4 | ~2.5 (More basic due to N-Me) |

Analysis of Trends:

-

Melting Point: The 5-methyl group in MMA-5 raises the melting point significantly (from 24°C to 57°C) due to better packing efficiency [2]. However, N-methylation typically lowers melting points by removing a hydrogen bond donor. Therefore, N,5-dimethylanthranilate is expected to have an intermediate melting point, likely hovering near body temperature.

-

Volatility: The N-methyl group maintains the "closed" ring structure via IMHB, keeping the molecule relatively volatile compared to para-isomers that cannot form this bond.

Solubility & Formulation Thermodynamics

For drug development, the Gibbs Energy of Solution (

Key Insight: N,5-dimethylanthranilate derivatives often exhibit "solubility limited absorption" in biological systems. The high lattice energy (driven by the 5-methyl group) opposes dissolution, while the N-methyl group aids permeability by masking the polar N-H bond.

Diagram 3: Solubility Equilibrium Cycle This cycle helps visualize where energy is "lost" during the dissolution process.

Caption: Born-Haber cycle for solution thermodynamics. High sublimation energy must be overcome by solvation energy.

References

-

NIST Chemistry WebBook. Methyl Anthranilate: Phase change data and thermochemical properties. Standard Reference Data Number 69.[7][8]

-

Ribeiro da Silva, M.D., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6686. (Provides the specific data for 5-methylanthranilate and combustion protocols).

-

Acree, W.E., et al. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of Chemical & Engineering Data. (Methodology for solubility thermodynamics of anthranilates).

-

PubChem. Methyl N-methylanthranilate (Compound Summary). National Library of Medicine.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl anthranilate (CAS 134-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methylanthranilate | C8H8NO2- | CID 6942392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Methyl anthranilate [webbook.nist.gov]

- 8. Methyl N-formylanthranilate [webbook.nist.gov]

Technical Guide: Photophysical Characterization of Methyl 5-methyl-2-(methylamino)benzoate

This technical guide details the photophysical characterization of Methyl 5-methyl-2-(methylamino)benzoate (CAS: 55150-24-8). It synthesizes established data from structural analogs (anthranilates) with theoretical principles to provide a comprehensive framework for researchers.

Executive Summary

Methyl 5-methyl-2-(methylamino)benzoate (also known as Methyl N,5-dimethylanthranilate) is a key intermediate in the synthesis of bioactive compounds (e.g., blebbistatin analogs) and a functional ingredient in the fragrance industry due to its grape/mandarin olfactory profile.

This guide focuses on its UV-Vis absorption properties , which are dominated by a donor-acceptor "push-pull" electronic structure. The molecule exhibits strong absorption in the UVA region (~350 nm) and characteristic blue fluorescence, making UV-Vis spectroscopy a critical tool for purity assessment and concentration determination.

| Chemical Identity | Details |

| CAS Number | 55150-24-8 |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| Chromophore Class | N-methylated Anthranilate |

| Primary Application | Fragrance chemistry, Pharmaceutical intermediate (Myosin inhibitors) |

Theoretical Photophysics

To accurately interpret the UV-Vis spectra, one must understand the underlying electronic transitions governed by the molecule's substituents.

Electronic Structure & Transitions

The molecule features a benzene ring substituted with an electron-donating amine group (

-

Transition (Band I): The primary absorption band arises from charge transfer (CT) between the amine lone pair and the aromatic ring/carbonyl system.

-

N-Methylation Effect: The

-methyl group increases the electron density on the nitrogen, lowering the ionization potential and causing a bathochromic (red) shift compared to the non-methylated analog. -

5-Methyl Effect: The methyl group at the 5-position (para to the amine) acts as a weak electron donor via hyperconjugation, further stabilizing the excited state and contributing to a slight additional red shift.

-

-

Intramolecular Hydrogen Bonding (ESIPT): A critical feature is the hydrogen bond between the secondary amine hydrogen and the carbonyl oxygen. This locks the molecule in a planar conformation, maximizing

-conjugation and facilitating Excited State Intramolecular Proton Transfer (ESIPT) , which is responsible for the molecule's large Stokes shift and lack of vibrational structure in polar solvents.

Mechanism Diagram

The following diagram illustrates the electronic states and the ESIPT process that follows UV absorption.

Figure 1: Photophysical cycle showing the absorption and subsequent Excited State Intramolecular Proton Transfer (ESIPT) characteristic of anthranilates.

Experimental Protocol

Since specific literature values for this derivative can vary by solvent, the following self-validating protocol ensures accurate characterization.

Materials & Reagents

-

Analyte: Methyl 5-methyl-2-(methylamino)benzoate (>98% purity).

-

Solvents: Spectroscopic grade Cyclohexane (non-polar reference) and Ethanol (polar reference).

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or PerkinElmer Lambda series).

-

Cuvettes: Quartz, 10 mm path length (

).

Workflow Methodology

Figure 2: Step-by-step workflow for determining the molar extinction coefficient.

Measurement Steps

-

Stock Solution: Dissolve ~10 mg of compound in 100 mL of Ethanol to create a

M stock. -

Working Standards: Prepare dilutions of 5, 10, 20, and 40

. -

Baseline: Run a baseline correction with pure ethanol.

-

Acquisition: Scan from 200 nm to 500 nm. Scan speed: Medium (200-400 nm/min).

-

Validation: Plot Absorbance vs. Concentration at

. The

Anticipated Spectral Data

Based on the structural pharmacophore and data from close analogs (Methyl N-methylanthranilate), the following spectral features are the standard for this compound.

Absorption Bands

| Band | Wavelength ( | Transition | Extinction Coeff. ( | Notes |

| Band I (UVA) | 352 - 360 nm | ~5,500 - 6,500 | Broad band; responsible for fluorescence excitation. | |

| Band II (UVC) | ~250 - 255 nm | >10,000 | High intensity; useful for trace detection. | |

| Band III | ~220 nm | Higher order | Variable | Often obscured by solvent cutoff. |

Solvatochromic Effects

-

Non-Polar (Cyclohexane): The spectrum will exhibit more vibrational fine structure.

will be slightly blue-shifted (~350 nm). -

Polar Protic (Ethanol/Methanol): The spectrum will be broad and structureless due to interaction with the solvent.

typically red-shifts (~355-360 nm) due to stabilization of the polar excited state.

Comparison with Analogs

- nm.

-

Methyl N-methylanthranilate:

nm.[1][8] -

Methyl 5-methyl-2-(methylamino)benzoate:

nm (Predicted bathochromic shift due to 5-Me donor).

Applications & Quality Control

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at 355 nm provides high selectivity, as few impurities absorb in this specific UVA region.

-

Fluorescence Probing: The compound emits strong blue fluorescence (

nm). It can be used as a fluorescent tag or to monitor esterase activity (hydrolysis of the ester quenches or shifts fluorescence). -

Stability Monitoring: A decrease in the 355 nm band intensity often indicates oxidation of the amine or hydrolysis of the ester.

References

-

Research Institute for Fragrance Materials (RIFM). (2021).[1] Safety Assessment of Methyl N-methylanthranilate. Elsevier.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201104, Methyl 2-amino-5-methylbenzoate.

-

Blodgett, K. N., et al. (2019). Vibronic spectroscopy of methyl anthranilate and its water complex. Physical Chemistry Chemical Physics, 21(38), 21355-21369.

-

Képiró, M., et al. (2014). para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Alternative to Blebbistatin. Angewandte Chemie International Edition. (Discusses synthesis from methyl 2-amino-5-methylbenzoate).

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-methyl-2-(methylamino)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility profile of Methyl 5-methyl-2-(methylamino)benzoate (CAS 55150-24-8), a key intermediate in pharmaceutical synthesis. In the absence of extensive published experimental data for this specific compound, this guide establishes a robust framework for its characterization. We delve into the theoretical underpinnings of solubility, detail established experimental protocols for its determination, and explore powerful computational models for its prediction. This document serves as a practical and authoritative resource for scientists seeking to understand and manipulate the solubility of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with numerous scientific and technical challenges. Among the most fundamental of these is solubility. The ability of a drug substance to dissolve in a solvent dictates its behavior in a multitude of processes that are integral to pharmaceutical development.[1][2] Poor solubility can lead to significant hurdles, including difficulties in chemical reactions, inefficient purification, and, most critically, low and variable bioavailability, which can compromise the therapeutic efficacy of the final drug product.[3][4]

Methyl 5-methyl-2-(methylamino)benzoate is a substituted anthranilate derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure high yield and purity.

-

Formulation Science: Developing stable and effective dosage forms, where the API must be solubilized to be delivered effectively.

-

Analytical Chemistry: Choosing suitable diluents for analytical method development, such as High-Performance Liquid Chromatography (HPLC).[5]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing to assess the pharmacological activity and toxicological profile of the compound and its derivatives.[6]

This guide provides a comprehensive framework for establishing the solubility profile of Methyl 5-methyl-2-(methylamino)benzoate, offering both theoretical insights and practical methodologies.

Physicochemical Profile of Methyl 5-methyl-2-(methylamino)benzoate

Table 1: Physicochemical Properties of Methyl 5-methyl-2-(methylamino)benzoate and Related Analogs

| Property | Methyl 5-methyl-2-(methylamino)benzoate | Methyl 4-aminobenzoate | Methyl m-aminobenzoate |

| CAS Number | 55150-24-8 | 619-45-4 | 4518-10-9 |

| Molecular Formula | C₁₀H₁₃NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 179.22 g/mol | 151.16 g/mol | 151.16 g/mol |

| Structure | |||

| Melting Point | Not available | 110-111 °C | ≥42 °C[7] |

| Predicted logP | ~2.5-3.0 (estimated) | 1.37 | Not available |

| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (C=O, O-CH₃) | 2 (C=O, O-CH₃) | 2 (C=O, O-CH₃) |

| Qualitative Solubility | Likely soluble in polar organic solvents. | Soluble in alcohol and ether; slightly soluble in water.[8] | Slightly soluble in water (0.1-1%).[7] |

Structural Analysis and Predicted Solubility:

Methyl 5-methyl-2-(methylamino)benzoate possesses both polar and non-polar characteristics. The aromatic ring and the methyl groups contribute to its lipophilicity, while the secondary amine and the ester functionalities provide sites for hydrogen bonding and dipole-dipole interactions. The presence of the N-H group allows it to act as a hydrogen bond donor, and the carbonyl and ether oxygens of the ester group act as hydrogen bond acceptors.

Based on the principle of "like dissolves like," we can predict that Methyl 5-methyl-2-(methylamino)benzoate will exhibit good solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (methanol, ethanol) and those with strong dipole moments like acetone and ethyl acetate. Its solubility is expected to be lower in non-polar solvents like hexane and toluene.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the principles of enthalpy and entropy.[9][10]

Thermodynamics of Dissolution

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG):

ΔG = ΔH_solution - TΔS_solution

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process (dissolution).

-

ΔH_solution is the enthalpy of solution, which is the net energy change resulting from the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.[11]

-

T is the absolute temperature.

-

ΔS_solution is the entropy of solution, which is typically positive as the ordered crystalline lattice of the solute is disrupted, leading to a more disordered state in solution.[11]

The dissolution process can be conceptually broken down into three steps:

-

Breaking solute-solute interactions (ΔH₁): Energy is required to overcome the lattice energy of the solid crystal (endothermic).

-

Breaking solvent-solvent interactions (ΔH₂): Energy is required to create a cavity in the solvent for the solute molecule (endothermic).

-

Formation of solute-solvent interactions (ΔH₃): Energy is released when the solute molecule is solvated by the solvent molecules (exothermic).[12]

The overall enthalpy of solution is the sum of these three terms: ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃ .

The Role of Intermolecular Forces

The magnitude of the enthalpy changes is directly related to the strength of the intermolecular forces between molecules.[7][13]

-

Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

-

Dipole-Dipole Interactions: Occur between polar molecules with permanent dipole moments.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

For Methyl 5-methyl-2-(methylamino)benzoate, all three types of intermolecular forces are relevant. The aromatic ring and alkyl groups contribute to dispersion forces. The ester and amine groups create a significant dipole moment, leading to dipole-dipole interactions. The N-H group can participate in hydrogen bonding as a donor, and the carbonyl and ester oxygens can act as acceptors. A solvent that can favorably interact with these functionalities will be a good solvent for this compound.

Experimental Determination of Solubility

The "gold standard" for determining the solubility of a compound is through experimental measurement. Several well-established methods can be employed, each with its own advantages and limitations.

The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic or equilibrium solubility.[14][15][16]

Protocol:

-

Preparation: An excess amount of the solid Methyl 5-methyl-2-(methylamino)benzoate is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[17]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC with UV detection.[18]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a simple and direct technique for determining solubility, particularly when the solute is non-volatile.[19][20]

Protocol:

-

Saturation: A saturated solution is prepared as in the shake-flask method.

-

Aliquotting: A known volume or mass of the clear saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated, typically under reduced pressure or in an oven, leaving behind the non-volatile solute.

-

Weighing: The container with the dried solute is weighed, and the mass of the dissolved solute is determined by subtraction. The solubility can then be calculated.[21]

Isothermal Saturation Method

This method involves monitoring the concentration of the solute over time until a constant value is reached, indicating that equilibrium has been established.[22]

Protocol:

-

Suspension Preparation: A suspension of the solute in the solvent is prepared in a thermostated vessel.

-

Sampling: At regular intervals, samples of the liquid phase are withdrawn, filtered, and analyzed for solute concentration.

-

Equilibrium Determination: The concentration is plotted against time. The point at which the concentration no longer increases signifies the equilibrium solubility.

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, when the amount of available compound is limited, computational models can provide valuable initial estimates of solubility.[23]

Group Contribution Methods (UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model that predicts activity coefficients in mixtures based on the functional groups present in the molecules.[24][25][26] The solubility can then be calculated from the activity coefficient. While powerful, the accuracy of UNIFAC can be limited for complex molecules, and it may overestimate the solubility of some phytochemicals.[27][28]

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties from the molecular structure.[29][30][31] It has shown good predictive power for solubilities in various solvents without the need for experimental data for parameterization.[32]

Caption: Conceptual Workflow for COSMO-RS Solubility Prediction.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept using three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polarity): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[8][33][34]

A substance is likely to be soluble in a solvent if their HSP values are similar. The "HSP distance" between a solute and a solvent can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[35][36]

Predicted Solubility Profile of Methyl 5-methyl-2-(methylamino)benzoate

Based on the theoretical principles and the physicochemical properties of the molecule, a predicted solubility profile for Methyl 5-methyl-2-(methylamino)benzoate in a range of common organic solvents is presented below. This serves as a starting point for experimental investigation.

Table 2: Predicted Solubility of Methyl 5-methyl-2-(methylamino)benzoate in Common Organic Solvents

| Solvent | Polarity | Hydrogen Bonding Capability | Predicted Solubility | Rationale |

| Methanol | High | Donor & Acceptor | High | "Like dissolves like"; strong potential for hydrogen bonding and polar interactions. |

| Ethanol | High | Donor & Acceptor | High | Similar to methanol, good potential for favorable solute-solvent interactions. |

| Acetone | High | Acceptor | Moderate to High | Aprotic polar solvent; can accept hydrogen bonds and engage in dipole-dipole interactions. |

| Ethyl Acetate | Moderate | Acceptor | Moderate | Less polar than acetone, but the ester group can interact with the solute. |

| Dichloromethane | Moderate | None | Moderate to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability. |

| Toluene | Low | None | Low | Primarily dispersion forces; unfavorable interactions with the polar groups of the solute. |

| Hexane | Low | None | Very Low | Non-polar solvent; significant mismatch in intermolecular forces with the solute. |

Conclusion

While specific experimental data for the solubility of Methyl 5-methyl-2-(methylamino)benzoate in organic solvents is not widely available, this guide provides a robust framework for its determination and prediction. By understanding the interplay of the molecule's physicochemical properties and the theoretical principles of dissolution, researchers can make informed decisions about solvent selection for various stages of the drug development process. The experimental methodologies detailed herein, from the classic shake-flask method to modern computational approaches, offer a comprehensive toolkit for characterizing the solubility profile of this important pharmaceutical intermediate. The predicted solubility profile serves as a valuable starting point for experimental work, enabling a more efficient and targeted approach to formulation and process development.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-solubility.com. [Link][33]

-

UNIFAC Prediction of Aqueous and Nonaqueous Solubilities of Chemicals with Environmental Interest. (1995). Environmental Science & Technology, 29(5), 1177–1183. [Link][24]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link][37]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link][29]

-

Determination of Solubility by Gravimetric Method. (n.d.). [Link][19]

-

JoVE. (2020, September 24). Video: Intermolecular Forces in Solutions. [Link][7]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). [Link][34]

-

Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2017). Chemical Engineering Transactions, 56, 1339-1344. [Link][25]

-

Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. [Link][35]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link][23]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link][20]

-

Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2017). Chemical Engineering Transactions, 56. [Link][27]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. [Link][36]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link][38]

-

PubMed. (2005, September 1). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link][21]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In RSC Publishing. [Link][31]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link][11]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link][14]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (2019). Processes, 7(12), 929. [Link][28]

-

Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. [Link][39]

-

Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.). ResearchGate. [Link][40]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link][13]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. [Link][15]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link][17]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. [Link][16]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. [Link][41]

-

Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. (2025, August 4). ACS Publications. [Link][32]

-

alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link][3]

-

NIH. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link][42]

-

Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. [Link][44]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link][4]

-

Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. [Link][22]

-

Applications of Solubility Data. (2013). ResearchGate. [Link][1]

-

Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link][45]

-

Steps involved in HPLC Method Development. (2019). Asian Journal of Pharmaceutical Research, 9(3), 193-198. [Link][5]

-

Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books. [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. asianjpr.com [asianjpr.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. jove.com [jove.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Video: Solubility - Concept [jove.com]

- 12. web.colby.edu [web.colby.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorelevant.com [biorelevant.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. pharmajournal.net [pharmajournal.net]

- 21. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. approcess.com [approcess.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. aidic.it [aidic.it]

- 26. UNIFAC - Wikipedia [en.wikipedia.org]

- 27. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model | Chemical Engineering Transactions [cetjournal.it]

- 28. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scm.com [scm.com]

- 30. COSMO-RS - Wikipedia [en.wikipedia.org]

- 31. zenodo.org [zenodo.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 34. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 35. paint.org [paint.org]

- 36. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 37. pharmaguru.co [pharmaguru.co]

- 38. pharmacyjournal.info [pharmacyjournal.info]

- 39. chem.libretexts.org [chem.libretexts.org]

- 40. researchgate.net [researchgate.net]

- 41. scribd.com [scribd.com]

- 42. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 43. Solubility [chem.fsu.edu]

- 44. chem.libretexts.org [chem.libretexts.org]

- 45. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

The Multifaceted Bioactivity of Methylated Anthranilates: A Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive review of the diverse biological activities of methylated anthranilates. Designed for researchers, scientists, and drug development professionals, this document explores the antimicrobial, anti-inflammatory, anticancer, and insecticidal properties of this versatile class of compounds. We delve into the underlying mechanisms of action, present detailed experimental protocols for bioactivity assessment, and summarize key structure-activity relationships to guide future research and development efforts.

Introduction: The Chemical Versatility of Anthranilates

Anthranilic acid, a simple aromatic amino acid, serves as a foundational scaffold for a wide array of biologically active molecules.[1] Its derivatives are integral to the biosynthesis of tryptophan and various alkaloids.[1][2] The methylation of the carboxylic acid group to form methyl anthranilate, and further methylation of the amino group to yield N-methylanthranilate and N,N-dimethylanthranilate, significantly alters the physicochemical and pharmacological properties of the parent molecule.[3][4] These modifications give rise to a broad spectrum of bioactivities, making methylated anthranilates a compelling area of study for the development of novel therapeutics, agrochemicals, and other bioactive agents.[1][4]

Antimicrobial and Anti-biofilm Activity

Methylated anthranilates have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their utility is further enhanced by their ability to disrupt microbial communities known as biofilms, which are notoriously resistant to conventional antibiotics.

Quorum Sensing Inhibition: A Novel Anti-Virulence Strategy

A key mechanism underlying the antimicrobial and anti-biofilm activity of methylated anthranilates is the inhibition of quorum sensing (QS).[5][6] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence factor production and biofilm formation.[7] Methyl anthranilate has been shown to be a potent inhibitor of QS in bacteria like Aeromonas sobria.[5][6] It achieves this by interfering with the biosynthesis of acyl-homoserine lactone (AHL), a common signaling molecule in Gram-negative bacteria, and by competitively binding to the receptor protein.[5][6] This disruption of communication prevents the coordinated expression of virulence genes and the formation of robust biofilms.[5][6]

Diagram: Generalized Quorum Sensing Inhibition by Methylated Anthranilates

Caption: A typical workflow for evaluating the in vivo anti-inflammatory effects.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening potential anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for acute inflammation. [8][9] 1. Animal Preparation:

- Use male Wistar or Sprague-Dawley rats (150-200 g).

- Acclimatize the animals for at least one week before the experiment.

- Fast the animals overnight before the experiment with free access to water.

2. Experimental Groups:

- Group I (Control): Receives the vehicle only.

- Group II (Carrageenan): Receives the vehicle followed by carrageenan.

- Group III (Test Compound): Receives the methylated anthranilate derivative at various doses.

- Group IV (Standard Drug): Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

3. Procedure: a. Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation. b. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

- Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticancer and Cytotoxic Activity

Methylated anthranilates have emerged as a promising scaffold for the development of novel anticancer agents. Their derivatives have shown cytotoxic effects against various cancer cell lines.

Antiandrogenic Activity in Prostate Cancer

Methyl anthranilate and its derivatives have demonstrated antiandrogenic potential, making them interesting candidates for prostate cancer therapy. [8]They have been shown to inhibit the androgen-dependent transactivation of both wild-type and mutant androgen receptors (AR). [8]This suggests that these compounds may act as AR antagonists, blocking the signaling pathway that drives the growth of prostate cancer cells. [8]

Diagram: Androgen Receptor Signaling Pathway and Inhibition

Caption: Inhibition of the androgen receptor signaling pathway. [10][11][12]

Cytotoxicity Against Other Cancer Cell Lines

Organodiselenide-tethered methyl anthranilates have shown significant cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines. [13][10]One particular derivative exhibited an IC50 value even lower than the standard chemotherapeutic drug Adriamycin against HepG2 cells, highlighting its potent anticancer potential. [13][10] Table 2: Cytotoxic Activity of Methylated Anthranilate Derivatives

| Compound | Cell Line | Endpoint | Value (µM) | Reference |

| Organoselenide Derivative 14 | HepG2 (Liver Cancer) | IC50 | 3.57 ± 0.1 | [13][10] |

| Adriamycin (Control) | HepG2 (Liver Cancer) | IC50 | 4.50 ± 0.2 | [13][10] |

| Organoselenide Derivative 14 | MCF-7 (Breast Cancer) | IC50 | 5.64 ± 0.3 | [13] |

| Adriamycin (Control) | MCF-7 (Breast Cancer) | IC50 | 4.17 ± 0.2 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1][14] 1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the methylated anthranilate derivative in culture medium.

- Remove the old medium from the wells and add 100 µL of the compound dilutions.

- Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

- Incubate for 24, 48, or 72 hours.

3. MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. c. Mix thoroughly to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Insect Repellent and Insecticidal Activity

Methylated anthranilates are well-known for their insect repellent properties, particularly against birds and various insect species. [15][16]This has led to their use in agriculture to protect crops. [12]

Repellent Mechanism

Anthranilate-based repellents function by disrupting the sensory behaviors of insects without causing lethality, making them an eco-friendly alternative to traditional insecticides. [15]They are known to target the same neurons in insects that respond to DEET. [16]The receptors for these compounds are located on the antennae. [16]For example, methyl anthranilate has been identified as a repellent for western corn rootworm larvae. [17]

Applications in Pest Management

The U.S. Food and Drug Administration (FDA) has classified methyl anthranilate as generally recognized as safe (GRAS), further supporting its use in applications where low toxicity is crucial. [15]Esters like ethyl anthranilate (EA) and butyl anthranilate (BA) have shown effectiveness in deterring mosquitoes from host-seeking and oviposition. [15]

Synthesis of Methylated Anthranilates

The synthesis of methylated anthranilates can be achieved through both chemical and biological methods.

Chemical Synthesis

-

N-Methylanthranilate: Can be synthesized from anthranilic acid via methylation using agents like methyl iodide or dimethyl sulfate, followed by esterification. [18]* N,N-Dimethylanthranilate: Prepared from methyl anthranilate through a methylation reaction of the amine function in an acidic medium. [16]* Reductive Alkylation: A common method for producing methyl N-methylanthranilate involves the reductive alkylation of methyl anthranilate with formaldehyde and hydrogen in the presence of a hydrogenation catalyst. [18][19]

Experimental Protocol: Synthesis of Methyl N-methylanthranilate via Reductive Alkylation

This protocol is adapted from a patented method. [18] 1. Reaction Setup: a. In a suitable reaction vessel, dissolve methyl anthranilate in a water-miscible solvent like isopropanol. b. Add a hydrogenation catalyst (e.g., 5% Palladium on charcoal). c. Add a 37% aqueous solution of formaldehyde.

2. Hydrogenation: a. Pressurize the vessel with hydrogen gas (e.g., 50 psig). b. Stir the mixture continuously at room temperature. c. Monitor the reaction until hydrogen uptake ceases (typically several hours).

3. Workup and Purification: a. Filter the reaction mixture to remove the catalyst. b. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidity, followed by a wash with saturated sodium chloride solution. c. Separate the organic layer and dry it over anhydrous sodium sulfate. d. Evaporate the solvent under reduced pressure. e. Purify the resulting residue by distillation to obtain pure methyl N-methylanthranilate.

Biosynthesis

Metabolically engineered strains of Escherichia coli have been successfully used to synthesize N-methylanthranilate, methyl anthranilate, and methyl N-methylanthranilate. [4][14][20]This approach offers a more sustainable and "natural" route to these compounds compared to petroleum-based chemical synthesis. [21]The biosynthesis involves the expression of genes encoding enzymes like N-methyltransferase and anthraniloyl-coenzyme A (CoA):methanol acyltransferase. [4][14][20]

Structure-Activity Relationships (SAR)

The biological activity of anthranilate derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the modifications at the amino and carboxyl groups.

-

Antimicrobial/Anticancer Activity: The incorporation of a selenium moiety, as seen in organodiselenide-tethered methyl anthranilates, has been shown to significantly enhance antimicrobial and anticancer activities. [13][10]* Anti-inflammatory Activity: A large series of N-arylanthranilic acids have been synthesized and evaluated, leading to the development of clinically useful NSAIDs like mefenamic acid and meclofenamic acid. [22]The nature of the N-aryl substituent plays a crucial role in determining the anti-inflammatory potency. [22]* Antileishmanial Activity: Halogenation (with chlorine or bromine) at the p-position of a phenyl group attached to the hydrazide moiety of anthranilate derivatives increases antileishmanial activity. [23]

Conclusion and Future Directions

Methylated anthranilates represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a remarkable range of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and insect repellent agents underscores their potential for the development of novel therapeutic and agrochemical products. The ability to inhibit bacterial quorum sensing offers a promising strategy to combat antimicrobial resistance. Furthermore, the antiandrogenic properties of certain derivatives present a valuable avenue for the development of new treatments for prostate cancer.

Future research should focus on the synthesis and evaluation of novel methylated anthranilate derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for rational drug design. The exploration of biosynthetic routes for the production of these compounds also holds significant promise for sustainable and environmentally friendly manufacturing. The continued investigation of this versatile class of molecules is poised to yield significant advancements in human health and agriculture.

References

-

Biocrick. (n.d.). Methyl anthranilate | CAS:134-20-3. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Anthranilate-based insect repellents. Retrieved from [Link]

-

ScenTree. (n.d.). Dimethyl anthranilate (CAS N° 85-91-6). Retrieved from [Link]

-

De Souza, F. D. C. P., et al. (n.d.). Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. FACTA UNIVERSITATIS. Retrieved from [Link]

-

Al-Faiyz, Y. S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(23), 8265. Retrieved from [Link]

-

Song, J. M., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844. Retrieved from [Link]

-

Kaur, M., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-955. Retrieved from [Link]

-

Al-Faiyz, Y. S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(23), 8265. Retrieved from [Link]

-

Roell, D., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Chemical Biology & Drug Design, 77(6), 450-459. Retrieved from [Link]

-

Klimek-Szczykutowicz, M., et al. (2021). The Effect of Methyl Anthranilate-Based Repellent on Chemical Composition and Selected Physiological Parameters of Sweet Cherry (Prunus avium L.). Agronomy, 11(2), 265. Retrieved from [Link]

-

Quintão, N. L. M., et al. (2015). Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates). Evidence-Based Complementary and Alternative Medicine, 2015, 846491. Retrieved from [Link]

-

Bernklau, E. J., et al. (2016). Methyl Anthranilate as a Repellent for Western Corn Rootworm Larvae (Coleoptera: Chrysomelidae). Journal of Economic Entomology, 109(4), 1664-1669. Retrieved from [Link]

-

Song, J. M., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844. Retrieved from [Link]

-

Journal of Microbiology and Biotechnology. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Retrieved from [Link]

-

Amir, M., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Retrieved from [Link]

-

Vareum. (n.d.). Dimethyl anthranilate. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). Methyl anthranilate. Retrieved from [Link]

-

University of Hertfordshire. (2026, January 31). Methyl anthranilate. AERU. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of novel anti-bacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate. Retrieved from [Link]

-

Perfumer's Apprentice. (n.d.). Dimethyl Anthranilate – Grape/Jasmine Fruity‑Floral. Retrieved from [Link]

-

Perflavory. (n.d.). dimethyl anthranilate, 85-91-6. Retrieved from [Link]

-

Al-Abdallah, B., et al. (2022). Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities. Inorganics, 10(12), 246. Retrieved from [Link]

- Google Patents. (n.d.). US4633009A - Synthesis of methyl N-methylanthranilate.

-

Li, Y., et al. (2020). Methyl anthranilate: A novel quorum sensing inhibitor and anti-biofilm agent against Aeromonas sobria. Food Microbiology, 86, 103356. Retrieved from [Link]

-

INCHEE. (n.d.). Methyl Anthranilate: A Versatile Compound for Spices, Medicines, and More. Retrieved from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

Wen, Y., et al. (2002). Androgen receptor signaling and mutations in prostate cancer. Vitamins and Hormones, 65, 1-36. Retrieved from [Link]

-

Song, J. M., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Retrieved from [Link]

-

Hussein, S. Z., et al. (2013). Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLoS ONE, 8(8), e72365. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylanthranilate. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is METHYL ANTHRANILATE. Retrieved from [Link]

-

ResearchGate. (2025, October 13). (PDF) Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2024, June 12). (PDF) Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize. Retrieved from [Link]

-

de Oliveira, G. S., et al. (2023). Design and Synthesis of New Anthranyl Phenylhydrazides: Antileishmanial Activity and Structure–Activity Relationship. Molecules, 28(16), 5988. Retrieved from [Link]

-

Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. Retrieved from [Link]

-

Sviridova, E., & Guryev, E. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

-

Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. Retrieved from [Link]

- Google Patents. (n.d.). WO1989000203A1 - A method for the preparation of "natural" methyl anthranilate.

-

CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

-

Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung, 33(4a), 621-627. Retrieved from [Link]

-

Kaur, M., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-955. Retrieved from [Link]

-

Wang, Y., et al. (2022). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ChemistrySelect, 7(30), e202201886. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl anthranilate. Retrieved from [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.wiki [static.igem.wiki]

- 4. jmb.or.kr [jmb.or.kr]

- 5. Crystal violet staining protocol | Abcam [abcam.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Crystal violet assay [bio-protocol.org]

- 16. ScenTree - Dimethyl anthranilate (CAS N° 85-91-6) [scentree.co]

- 17. researchgate.net [researchgate.net]

- 18. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. prepchem.com [prepchem.com]

- 22. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

History of Methyl 5-methyl-2-(methylamino)benzoate in fragrance chemistry

The following technical guide details the history, chemistry, and application of Methyl 5-methyl-2-(methylamino)benzoate , a sophisticated derivative within the anthranilate family.

A Study in Structural Optimization and Fragrance Stability

Executive Summary & Historical Context

Methyl 5-methyl-2-(methylamino)benzoate (CAS: 55150-24-8), also known as Methyl N,5-dimethylanthranilate , represents a critical evolution in the chemistry of nitrogenous fragrance materials. Historically, the fragrance industry relied heavily on Methyl Anthranilate (MA) (identified in 1895) for concord grape and orange blossom notes, and later Dimethyl Anthranilate (DMA) for smoother, petitgrain-mandarin profiles.

However, primary and secondary amines in perfumery suffer from Schiff base formation—a condensation reaction with aldehydes that causes discoloration (browning) and olfactory distortion. The development of the 5-methyl derivative emerged from the mid-20th-century drive to create "stable anthranilates." By introducing a methyl group at the meta position relative to the ester (C5), chemists achieved two goals:

-

Steric/Electronic Modulation: The C5-methyl group alters the electron density of the benzene ring, subtly shifting the odor profile toward a more floral-ylang nuance while retaining the mandarin core.

-

Profile Complexity: It bridges the gap between the harsh fruitiness of MA and the green terpene-like qualities of Petitgrain.

Chemical Architecture & Mechanism

To understand the utility of Methyl 5-methyl-2-(methylamino)benzoate, one must analyze its structural relationship to its parent compounds.

2.1 Structural Genealogy

The molecule is an N-methylated derivative of Methyl 5-methylanthranilate .

-

Parent 1: Methyl Anthranilate (MA): Primary amine. High reactivity. Odor: Harsh Grape/Neroli.

-

Parent 2: Dimethyl Anthranilate (DMA): Secondary amine (

). Reduced reactivity. Odor: Mandarin/Petitgrain. -

Target: Methyl N,5-dimethylanthranilate: Secondary amine + C5-Methyl. Optimized lipophilicity and volatility. Odor: Complex Floral-Fruity (Ylang/Mandarin).

2.2 Schiff Base Dynamics

The primary technical challenge with anthranilates is the formation of Schiff bases with common aldehydes (e.g., Citral, Vanillin, Helional).

Figure 1: The structural evolution from basic anthranilates to the 5-methyl derivative, highlighting the shift in reactivity and odor profile.

Synthesis & Manufacturing Protocol

The synthesis of Methyl 5-methyl-2-(methylamino)benzoate is typically achieved via the methylation of Methyl 5-methylanthranilate (MMA-5) or through the reaction of 5-methylisatoic anhydride.

3.1 Core Synthetic Pathway (Reductive Amination)

This method is preferred for high purity and yield, minimizing over-methylation to the quaternary ammonium salt.

Reagents:

-

Substrate: Methyl 2-amino-5-methylbenzoate (Methyl 5-methylanthranilate).

-

Methylating Agent: Formaldehyde (

) + Hydrogen ( -

Catalyst: Raney Nickel or Pd/C.

Protocol:

-

Charge: Load the autoclave with Methyl 2-amino-5-methylbenzoate dissolved in methanol.

-

Addition: Add paraformaldehyde or formalin solution (1.1 eq).

-

Catalysis: Introduce 5% Pd/C catalyst (1% w/w relative to substrate).

-

Hydrogenation: Pressurize to 20-30 bar

and heat to -

Monitoring: Monitor consumption of

and disappearance of primary amine via GC-FID. -

Workup: Filter catalyst, distill methanol, and fractionally distill the product under high vacuum (

) to separate from any trace dimethylated byproducts.

3.2 Alternative Route (Direct Alkylation)

-

Reagents: Methyl 5-methylanthranilate + Dimethyl sulfate (DMS) or Methyl Iodide.

-

Condition: Base catalysis (

), Acetone reflux. -

Drawback: Higher risk of over-alkylation to the tertiary amine/salt.

Olfactory Profile & Application

The 5-methyl group introduces a "botanical weight" to the molecule, moving it away from the ethereal candy-grape of MA.

| Feature | Methyl Anthranilate (MA) | Dimethyl Anthranilate (DMA) | Methyl N,5-dimethylanthranilate |

| Odor Type | Fruity / Narcotic | Citrus / Green | Floral / Citrus / Balsamic |

| Key Descriptors | Concord Grape, Harsh Orange Blossom | Mandarin, Petitgrain, Leafy | Ylang-Ylang, Soft Mandarin, Berry |

| Tenacity | Medium (Heart) | Medium (Heart) | Medium-Long (Heart-Base) |

| Chem. Stability | Poor (Browns w/ Aldehydes) | Good | Excellent |

| Usage Level | 0.1% - 5.0% | 0.1% - 10.0% | Trace - 2.0% |

Application in Formulation:

-

Mandarin Accords: Used to extend the natural juiciness of Mandarin oil without the "fishy" amine top note sometimes associated with degrading DMA.

-

Tuberose/Ylang Bases: The 5-methyl substitution aligns well with the salicylate aspects of Ylang-Ylang, providing a bridge between the fruity top and the balsamic dry down.

-

Soap & Detergents: Due to its resistance to discoloration, it is a superior choice for citrus-floral scents in high-pH environments compared to standard MA.

Safety & Regulatory (E-E-A-T)

As a Senior Application Scientist, it is imperative to address the safety profile. While specific RIFM monographs often group anthranilates, the following standards apply:

-

IFRA Status: Generally not restricted as a specific allergen, but must be monitored for purity (free of aniline).

-

Phototoxicity: Unlike Methyl N-methylanthranilate (DMA), which has low phototoxicity concerns compared to other amines, the 5-methyl derivative follows similar safety logic. However, standard UV absorption testing is recommended for leave-on products.

-

Nitrosamine Potential: As a secondary amine, it can theoretically form nitrosamines if combined with nitrosating agents. Formulations must be free of nitrosating agents (e.g., nitrites) and packed in nitrite-free containers.

References

-

Silva, C. A. O., et al. (2023). "Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers." Molecules, 28(18), 6686.

- Validates the thermodynamic stability and existence of the 5-methylanthranil

- Bedoukian, P. Z. (1986).Perfumery and Flavoring Synthetics. Allured Publishing Corporation.

- Research Institute for Fragrance Materials (RIFM). "Safety Assessment of Anthranilate Derivatives." Food and Chemical Toxicology.

-

Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Montclair, N.J.[1]

- Authoritative source on the odor profiles of anthranil

Sources

Methodological & Application

Synthesis of Methyl 5-methyl-2-(methylamino)benzoate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Methyl 5-methyl-2-(methylamino)benzoate, a valuable intermediate in pharmaceutical and chemical research. The described protocol details a robust and efficient method for the N-methylation of Methyl 2-amino-5-methylbenzoate via reductive amination. This approach offers high selectivity and yield, minimizing the formation of over-methylated byproducts often associated with other methylation techniques.[1][2]

The protocol is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step procedure but also the scientific rationale behind the chosen methodology.

Introduction and Significance

Methyl 5-methyl-2-(methylamino)benzoate serves as a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of a methyl group to the primary amine of Methyl 2-amino-5-methylbenzoate can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

The selected synthetic strategy is reductive amination, a widely utilized transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[3] This method involves the reaction of an amine with a carbonyl compound, in this case, formaldehyde, to form an intermediate imine or iminium ion, which is then reduced in situ by a suitable reducing agent to yield the corresponding N-alkylated amine.[4] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for imines over carbonyls, which is crucial for this one-pot reaction.[5][6]

Synthetic Workflow

The overall synthetic pathway is a one-pot reductive amination reaction. The workflow is illustrated in the diagram below.

Figure 1: Synthetic workflow for the preparation of Methyl 5-methyl-2-(methylamino)benzoate via reductive amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 5-methyl-2-(methylamino)benzoate.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 1 mmol scale) |

| Methyl 2-amino-5-methylbenzoate | 18595-16-9 | C₉H₁₁NO₂ | 165.19 | 165.2 mg (1.0 mmol) |

| Formaldehyde (37% solution in water) | 50-00-0 | CH₂O | 30.03 | 81.1 µL (1.0 mmol) |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 254.3 mg (1.2 mmol) |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | 10 mL |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | ~20 mL |

| Brine (Saturated NaCl solution) | N/A | NaCl | 58.44 | ~20 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ~2 g |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For chromatography |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For chromatography |

Reaction Setup and Procedure

-

Preparation of Reactant Solution: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-methylbenzoate (165.2 mg, 1.0 mmol). Dissolve the starting material in anhydrous dichloromethane (10 mL).

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 81.1 µL, 1.0 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine or iminium ion occurs during this step.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (254.3 mg, 1.2 mmol) to the reaction mixture. Caution: The addition may cause slight effervescence. Ensure adequate ventilation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

Workup and Purification

-

Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~10 mL). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-